Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of bicyclic amines. It is characterized by a bicyclic structure with an aminomethyl group attached to the fifth carbon atom and a carboxylate group at the first carbon atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[3.2.2]nonane-1-carboxylic acid or its derivatives.
Reaction Steps: The aminomethyl group is introduced through amination reactions, often involving reagents like ammonia or primary amines.
Conditions: The reactions are usually carried out under acidic or neutral conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts and continuous flow reactors to enhance efficiency.
Purification: The final product is purified through crystallization, distillation, or chromatographic techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Ammonia (NH3), alkyl halides
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Amides, ethers
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It is utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves modulation of biochemical pathways related to neurotransmission or cellular signaling.
Comparison with Similar Compounds
Bicyclo[3.2.2]nonane-1-carboxylic acid
5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate
Uniqueness: Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12;/h2-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQDCFNHYLSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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